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Compound of Interest

Compound Name: Psymberin

Cat. No.: B1248840 Get Quote

For researchers, scientists, and drug development professionals, this technical guide provides

a comprehensive overview of the structure elucidation and stereochemical assignment of

Irciniastatin A, a potent cytotoxic marine natural product. We delve into the key experimental

data and methodologies that were instrumental in defining its complex architecture.

Initially isolated from the marine sponge Ircinia ramosa, Irciniastatin A, also known as

Psymberin, garnered significant attention for its potent and selective cancer cell growth

inhibition.[1][2][3] The journey to fully characterize its structure was a complex undertaking,

culminating in its total synthesis, which ultimately confirmed its absolute stereochemistry and

revealed that Irciniastatin A and Psymberin are, in fact, the same molecule.[4]

The Architectural Puzzle: Key Structural Features
Irciniastatin A possesses a complex molecular architecture characterized by three key

fragments: a highly substituted 2,6-trans-tetrahydropyran core, a dihydroisocoumarin moiety,

and a sensitive N,O-aminal linkage.[1] The initial structural hypotheses were formulated based

on extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and High-

Resolution Mass Spectrometry (HRMS). However, the relative and absolute stereochemistry of

several stereocenters remained ambiguous, necessitating a combination of chemical

degradation, derivatization, and ultimately, total synthesis to resolve.[4]

A significant breakthrough in the structural elucidation came from the first total synthesis by De

Brabander and colleagues.[1] Their work not only established the absolute configuration of the

molecule but also definitively proved the identity of (+)-Irciniastatin A and (+)-Psymberin.[1]
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Quantitative Spectroscopic Data
The structural assignment of Irciniastatin A was heavily reliant on detailed analysis of its

spectroscopic data. Below is a summary of key quantitative data obtained from various

spectroscopic techniques.

Technique Parameter Observed Value

¹H NMR Chemical Shift (δ) See detailed table below

¹³C NMR Chemical Shift (δ) See detailed table below

HRMS (ES+) m/z [M+Na]⁺
507.2210 (calculated for

C₂₃H₄₀O₇Si₂Na: 507.2211)[1]

Optical Rotation [α]D²⁰
+11.0 (c 1.3, CHCl₃) for a

synthetic intermediate[1]

Detailed ¹H and ¹³C NMR Data for a Synthetic Intermediate of (+)-Irciniastatin A:[1]
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Position
¹³C NMR (125 MHz, CDCl₃)

δ

¹H NMR (500 MHz, CDCl₃)

δ, multiplicity (J in Hz)

1 168.7 -

2 157.7 -

3 119.3 6.97 (s, 1H)

4 154.0 -

5 120.8 -

6 130.5 -

7 102.1 -

8 93.4 5.19 (s, 2H)

9 66.6 3.79-3.71 (m, 4H)

10 52.3 3.85 (s, 3H)

11 46.1 3.64 (d, J = 1.8 Hz, 2H)

12 11.9 2.08 (s, 3H)

13 18.3 0.99-0.91 (m, 4H)

14 18.2 0.99-0.91 (m, 4H)

15 -1.2 0.00 (s, 9H)

16 -1.2 0.00 (s, 9H)

Aldehyde C 198.7 9.62 (dd, J = 1.8, 1.8 Hz, 1H)

OCH₂Ph 93.9 5.24 (s, 2H)

OCH₂Ph 66.6 -

Key Experimental Protocols
The successful elucidation and synthesis of Irciniastatin A involved a series of sophisticated

chemical transformations. Below are detailed methodologies for some of the pivotal steps.
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Boron-Mediated Aldol Reaction for C15-C17 Stereotriad
This reaction was crucial for establishing the syn-syn relationship of the three contiguous

stereocenters in the side chain.[1]

Protocol:

To a solution of the ketone fragment in a suitable solvent (e.g., diethyl ether) at -78 °C, add

dichlorophenylborane and triethylamine.

Stir the mixture for 30 minutes to generate the Z-boron enolate.

Add the aldehyde fragment dropwise to the reaction mixture.

After stirring for a specified time, quench the reaction with a suitable buffer (e.g., phosphate

buffer).

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure.

Purify the resulting aldol product by flash column chromatography.

Late-Stage Curtius Rearrangement for N,O-Aminal
Formation
The acid-sensitive N,O-aminal moiety was installed late in the synthesis using a Curtius

rearrangement, a strategy that proceeds with complete retention of configuration.[1][2]

Protocol:

Activate the carboxylic acid precursor with diphenylphosphoryl azide (DPPA) and a base

(e.g., triethylamine) in an inert solvent (e.g., toluene).

Heat the reaction mixture to induce the Curtius rearrangement, forming the corresponding

isocyanate.
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Trap the isocyanate with a suitable alcohol (e.g., 2-(trimethylsilyl)ethanol) to form a Teoc-

protected amine.

Subsequent deprotection and cyclization under controlled conditions yield the desired N,O-

aminal.

Dess-Martin Periodinane (DMP) Oxidation
This oxidation was employed to convert a secondary alcohol to a ketone, a key step in the

synthesis of Irciniastatin B from an Irciniastatin A intermediate.[3]

Protocol:

Dissolve the secondary alcohol in a chlorinated solvent (e.g., dichloromethane).

Add Dess-Martin periodinane to the solution at room temperature.

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is

consumed.

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and

sodium thiosulfate.

Separate the layers and extract the aqueous layer with dichloromethane.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in

vacuo.

Purify the crude product by flash chromatography.

Logical Workflow of Structure Elucidation
The process of determining the complete structure of Irciniastatin A followed a logical

progression from initial isolation to final confirmation through total synthesis.
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Caption: Logical workflow for the structure elucidation of Irciniastatin A.
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Retrosynthetic Analysis of Irciniastatin A
The total synthesis of Irciniastatin A was a convergent process, involving the preparation of key

fragments that were later coupled. A simplified retrosynthetic analysis is depicted below.

Key Fragments

Sub-Fragments

Irciniastatin A

Amide Side ChainAmide Disconnection

N,O-Aminal Core
Amide Disconnection

Aryl AldehydeAldol Disconnection

Tetrahydropyran
Aldol Disconnection

Click to download full resolution via product page

Caption: Simplified retrosynthetic analysis of Irciniastatin A.

Biological Implications: A Glimpse into its
Mechanism of Action
Irciniastatin A's potent cytotoxicity is attributed to its ability to inhibit protein translation.[5]

Studies have shown that it binds to the ribosome, thereby halting protein synthesis and

inducing cell death.[1][5] Furthermore, it has been observed to activate stress-activated protein

kinases such as JNK and p38.[3]
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Caption: Proposed mechanism of action for Irciniastatin A.

The successful elucidation of Irciniastatin A's structure and stereochemistry stands as a

testament to the power of modern synthetic and analytical techniques. This detailed

understanding of its molecular architecture is crucial for ongoing efforts to develop analogs with

improved therapeutic profiles for potential use in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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